molecular formula C7H6BrNO B1528146 3-Bromo-5-methylpyridine-2-carbaldehyde CAS No. 1211520-06-7

3-Bromo-5-methylpyridine-2-carbaldehyde

Cat. No. B1528146
M. Wt: 200.03 g/mol
InChI Key: HFHQHXBXKDACLN-UHFFFAOYSA-N
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Description

3-Bromo-5-methylpyridine-2-carbaldehyde is a chemical compound with the CAS Number: 1211520-06-7 . It has a molecular weight of 200.03 and is a solid at room temperature . The IUPAC name for this compound is 3-bromo-5-methyl-2-pyridinecarbaldehyde .


Synthesis Analysis

The synthesis of 3-Bromo-5-methylpyridine-2-carbaldehyde can be achieved via peroxide initiated NBS gem-dibromination followed by hydrolysis . Another method involves the conversion of 3-Bromo-2-methylpyridine to the corresponding pyridine carboxaldehyde .


Molecular Structure Analysis

The InChI code for 3-Bromo-5-methylpyridine-2-carbaldehyde is 1S/C7H6BrNO/c1-5-2-6 (8)7 (4-10)9-3-5/h2-4H,1H3 . This code provides a specific representation of the molecule’s structure.


Chemical Reactions Analysis

This compound can act as a raw material to prepare 2:2’-dipyridyl and its derivatives . It may also be involved in the synthesis of biaryls through a one-pot tandem borylation/Suzuki-Miyaura cross-coupling reaction catalyzed by a palladacycle . Additionally, it has been demonstrated to function as the substrate in a general palladium-catalyzed coupling of aryl bromides/triflates and thiols .


Physical And Chemical Properties Analysis

3-Bromo-5-methylpyridine-2-carbaldehyde is a solid at room temperature . and should be stored at a temperature between 2-8°C .

Scientific Research Applications

  • Specific Scientific Field : Medicinal Chemistry .
  • Summary of the Application : “3-Bromo-5-methylpyridine-2-carbaldehyde” has been used in the synthesis of potent p38α mitogen-activated protein kinase inhibitors . These inhibitors have potential therapeutic applications in treating cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease, or multiple sclerosis .
  • Methods of Application or Experimental Procedures : An optimized strategy for the synthesis of these inhibitors was reported, starting from 2-fluoro-4-methylpyridine . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .
  • Results or Outcomes : Using this optimized protocol, both enantiomers of a potent inhibitor were synthesized. Biological data demonstrated that the (S)-enantiomer is two times more potent .

For example, a similar compound, “2-Bromo-5-methylpyridine”, has been used as a starting reagent for the synthesis of "5,5’-dimethyl-2,2’-bipyridine" .

For example, a similar compound, “2-Bromo-5-methylpyridine”, has been used as a starting reagent for the synthesis of "5,5’-dimethyl-2,2’-bipyridine" .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261, P305, P351, and P338 .

properties

IUPAC Name

3-bromo-5-methylpyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c1-5-2-6(8)7(4-10)9-3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHQHXBXKDACLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-methylpyridine-2-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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